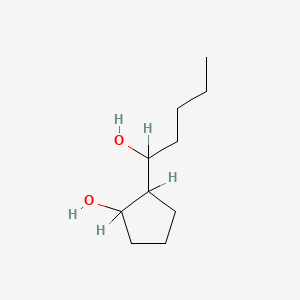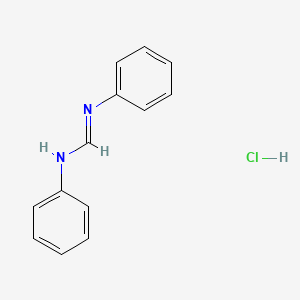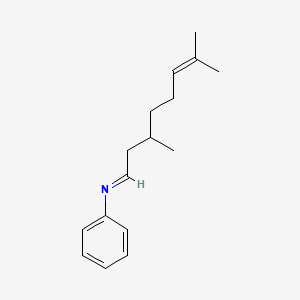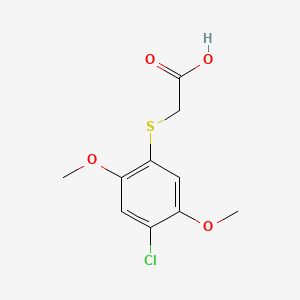
Lead(2+) neoundecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lead(2+) neoundecanoate is a chemical compound with the molecular formula C22H42O4Pb. It is a lead-based compound where lead is in the +2 oxidation state, bonded to neoundecanoate ligands. This compound is primarily used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Lead(2+) neoundecanoate can be synthesized through the reaction of lead(II) oxide or lead(II) acetate with neoundecanoic acid. The reaction typically occurs in an organic solvent under controlled temperature conditions to ensure complete reaction and high yield. The general reaction is as follows:
PbO+2C11H21COOH→Pb(C11H21COO)2+H2O
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through filtration and recrystallization to obtain the pure compound.
化学反応の分析
Types of Reactions
Lead(2+) neoundecanoate undergoes various chemical reactions, including:
Oxidation: Lead(2+) can be oxidized to lead(IV) in the presence of strong oxidizing agents.
Reduction: Lead(2+) can be reduced to metallic lead using reducing agents like hydrogen gas.
Substitution: The neoundecanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligand exchange reactions using other carboxylic acids or chelating agents.
Major Products Formed
Oxidation: Lead(IV) compounds.
Reduction: Metallic lead.
Substitution: Lead compounds with different ligands.
科学的研究の応用
Lead(2+) neoundecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other lead-based compounds.
Biology: Studied for its potential effects on biological systems, particularly in toxicology.
Medicine: Investigated for its potential use in radiopharmaceuticals.
Industry: Used in the production of coatings, pigments, and stabilizers for plastics.
作用機序
The mechanism of action of lead(2+) neoundecanoate involves its interaction with biological molecules. Lead ions can bind to proteins and enzymes, disrupting their normal function. This can lead to various toxic effects, including interference with calcium-dependent processes and oxidative stress.
類似化合物との比較
Similar Compounds
- Lead(2+) acetate
- Lead(2+) oxide
- Lead(2+) carbonate
Uniqueness
Lead(2+) neoundecanoate is unique due to its specific ligand structure, which imparts different solubility and reactivity properties compared to other lead compounds. This makes it particularly useful in applications where specific chemical properties are required.
特性
CAS番号 |
93894-49-6 |
|---|---|
分子式 |
C22H42O4Pb |
分子量 |
578 g/mol |
IUPAC名 |
8,8-dimethylnonanoate;lead(2+) |
InChI |
InChI=1S/2C11H22O2.Pb/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2 |
InChIキー |
QGDFCTDEJADSSV-UHFFFAOYSA-L |
正規SMILES |
CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Pb+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















